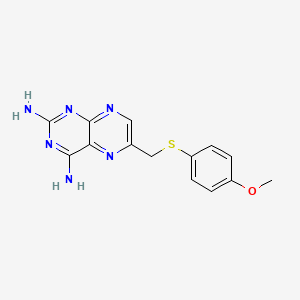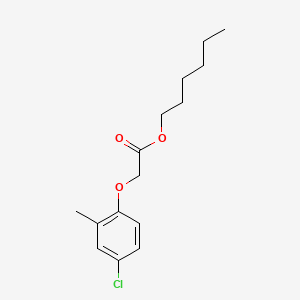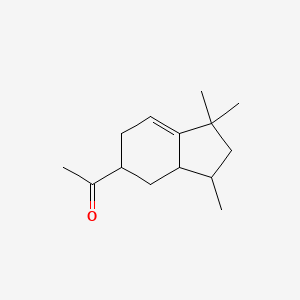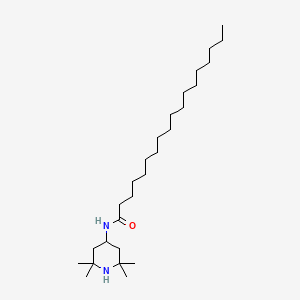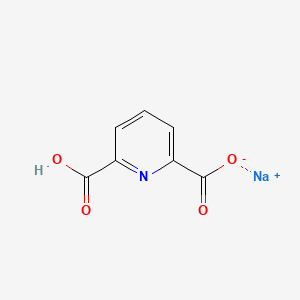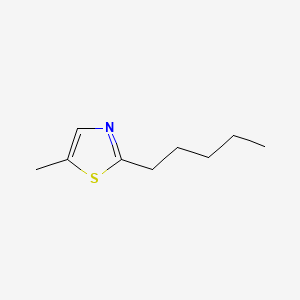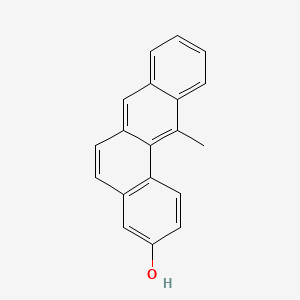
12-Methylbenz(a)anthracen-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Methylbenz(a)anthracen-3-ol is a polycyclic aromatic hydrocarbon (PAH) with a hydroxyl group attached to the third carbon of the anthracene ring system. This compound is known for its complex structure and significant biological activity, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 12-Methylbenz(a)anthracen-3-ol typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of benz(a)anthracene with methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This is followed by hydroxylation using reagents such as potassium permanganate or osmium tetroxide under controlled conditions .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when required, it is produced using similar synthetic routes but scaled up with optimized reaction conditions to ensure higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
12-Methylbenz(a)anthracen-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, quinones, and various substituted aromatic compounds .
Aplicaciones Científicas De Investigación
12-Methylbenz(a)anthracen-3-ol has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PAHs in various chemical reactions.
Biology: Investigated for its interactions with biological macromolecules like DNA and proteins.
Medicine: Studied for its potential carcinogenic and mutagenic effects, making it a valuable compound in cancer research.
Mecanismo De Acción
The biological activity of 12-Methylbenz(a)anthracen-3-ol is primarily due to its ability to form reactive intermediates that can interact with cellular components. The compound undergoes metabolic activation to form epoxides and diol-epoxides, which can bind to DNA and proteins, leading to mutagenic and carcinogenic effects. The primary molecular targets include DNA, where it forms adducts that can cause mutations .
Comparación Con Compuestos Similares
Similar Compounds
- 7,12-Dimethylbenz(a)anthracene
- Benzo(a)pyrene
- Chrysene
Uniqueness
12-Methylbenz(a)anthracen-3-ol is unique due to its specific hydroxylation pattern, which influences its reactivity and biological activity. Compared to similar compounds, it has distinct metabolic pathways and forms unique DNA adducts, making it a valuable compound for studying specific types of chemical and biological interactions .
Propiedades
Número CAS |
16053-79-5 |
|---|---|
Fórmula molecular |
C19H14O |
Peso molecular |
258.3 g/mol |
Nombre IUPAC |
12-methylbenzo[a]anthracen-3-ol |
InChI |
InChI=1S/C19H14O/c1-12-17-5-3-2-4-13(17)10-15-7-6-14-11-16(20)8-9-18(14)19(12)15/h2-11,20H,1H3 |
Clave InChI |
NDQOBONPTUTUSI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC3=CC=CC=C13)C=CC4=C2C=CC(=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


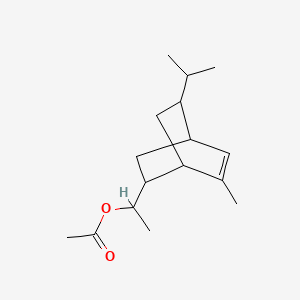
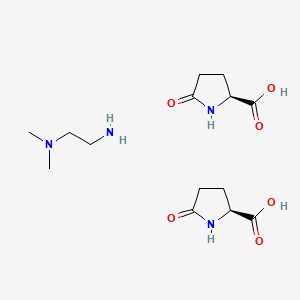

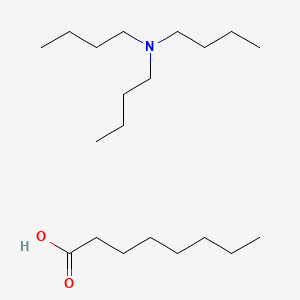
![1-[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-3-isopropylurea](/img/structure/B12682334.png)
